molecular formula C21H19N3O6S B2450861 Methyl 3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946354-04-7

Methyl 3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2450861
CAS No.: 946354-04-7
M. Wt: 441.46
InChI Key: ANADHYJBNXHSTF-UHFFFAOYSA-N
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Description

“Methyl 3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate” is a complex organic compound. It has a molecular weight of 510.595 and its CAS Number is 488707-70-6 .

Scientific Research Applications

Synthesis and Characterization of Quinazoline Derivatives

Quinazoline derivatives are of significant interest due to their potential applications in pharmaceuticals and material science. For example, the synthesis of new quinazolines with potential antimicrobial properties has been explored, indicating their relevance in developing new antimicrobial agents (Desai, N., Shihora, P. N., & Moradia, D., 2007). Similarly, compounds with a tetrahydroquinazoline backbone have been synthesized and characterized for their antimicrobial and anticonvulsant activities, suggesting a broad spectrum of biological activities that could be beneficial for medical research (Rajasekaran, A., Rajamanickam, V., & Darlinquine, S., 2013).

Applications in Antitumor Research

Research into quinazoline derivatives extends into antitumor activities. A study on 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant in vitro antitumor activity, offering insights into the development of new anticancer drugs (Al-Suwaidan, I. A., et al., 2016). These findings indicate the relevance of quinazoline derivatives in cancer research, potentially leading to new therapeutic options.

Molecular and Structural Studies

Molecular and structural analyses of quinazoline derivatives provide a foundation for understanding their interactions and functions. For instance, density functional theory (DFT) calculations and analyses of electronic structures offer insights into the properties and potential applications of these compounds in various fields, including materials science (Halim, S. A., & Ibrahim, M., 2017).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(1,3-benzodioxol-5-ylmethyl)amino-3-oxopropionic acid with methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate in the presence of a coupling agent. The resulting intermediate is then subjected to cyclization to form the final product.", "Starting Materials": [ "3-(1,3-benzodioxol-5-ylmethyl)amino-3-oxopropionic acid", "methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate", "coupling agent" ], "Reaction": [ "Step 1: Dissolve 3-(1,3-benzodioxol-5-ylmethyl)amino-3-oxopropionic acid and methyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate in a suitable solvent such as dichloromethane.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Remove the solvent and purify the resulting intermediate by column chromatography.", "Step 4: Cyclize the intermediate by heating it in the presence of a suitable catalyst such as triethylamine or pyridine.", "Step 5: Purify the final product by column chromatography and characterize it by spectroscopic methods such as NMR and mass spectrometry." ] }

CAS No.

946354-04-7

Molecular Formula

C21H19N3O6S

Molecular Weight

441.46

IUPAC Name

methyl 3-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C21H19N3O6S/c1-28-20(27)13-3-4-14-15(9-13)23-21(31)24(19(14)26)7-6-18(25)22-10-12-2-5-16-17(8-12)30-11-29-16/h2-5,8-9H,6-7,10-11H2,1H3,(H,22,25)(H,23,31)

InChI Key

ANADHYJBNXHSTF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3=CC4=C(C=C3)OCO4

solubility

not available

Origin of Product

United States

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